
Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene. The pyridine ring in this compound is substituted with a bromine atom at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromine atom, an acetamido group, and a propanoate ester group .Chemical Reactions Analysis
As a bromopyridine derivative, this compound would be expected to undergo reactions typical of halogenated aromatic compounds. This could include nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make the compound relatively dense and possibly volatile .科学的研究の応用
Asymmetric Synthesis and Medicinal Chemistry
Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate is used in asymmetric synthesis, serving as a precursor for the creation of enantiomerically pure compounds. For example, a study by Micouin et al. (1994) demonstrated the synthesis of 3-substituted piperidines from chiral non-racemic lactams, indicating the compound's role in developing pharmacologically active molecules (Micouin et al., 1994).
Antimalarial Activity
This compound derivatives have been explored for their antimalarial properties. Werbel et al. (1986) synthesized a series of compounds showing significant activity against Plasmodium berghei, highlighting the potential of these derivatives in developing new antimalarial drugs (Werbel et al., 1986).
Coordination Chemistry and Material Science
In the field of coordination chemistry, the compound has been used to study the effects of substituents on ligand properties. Smolentsev (2017) explored copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands, contributing to our understanding of how structural modifications affect coordination geometry and, consequently, the properties of materials (Smolentsev, 2017).
Glycosylation Reactions
Additionally, this compound is instrumental in glycosylation reactions. Abbas and Matta (1983) utilized derivatives of the compound for the synthesis of glycosides, demonstrating its utility in constructing complex carbohydrates (Abbas & Matta, 1983).
Organic Synthesis and Drug Development
The compound's utility extends to the synthesis of novel organic molecules with potential drug applications. For instance, Singh et al. (2018) reported on the synthesis and characterization of selenium and tellurium derivatives of amino acids, providing new insights into the development of organometallic drugs (Singh et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-7(15)14-9(11(16)17-2)5-8-3-4-10(12)13-6-8/h3-4,6,9H,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYADYJPRSSKPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

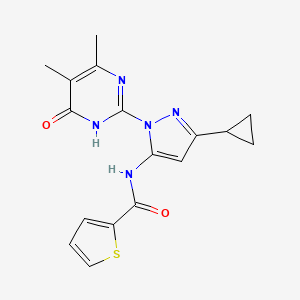


![7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2674595.png)

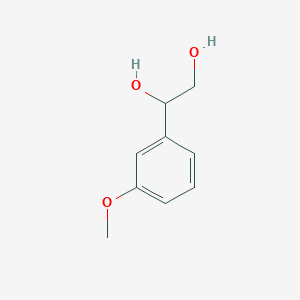
![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)
![5-nitro-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2674600.png)
![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)
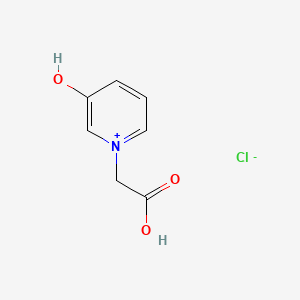

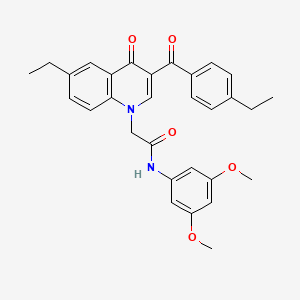
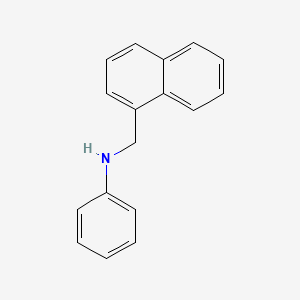
![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)